molecular formula C11H13NO4 B3388545 2-(2-Phenoxyacetamido)propanoic acid CAS No. 879123-84-9

2-(2-Phenoxyacetamido)propanoic acid

Cat. No.: B3388545
CAS No.: 879123-84-9
M. Wt: 223.22 g/mol
InChI Key: GKMBJDLBNSHJLJ-UHFFFAOYSA-N
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Description

2-(2-Phenoxyacetamido)propanoic acid is an organic compound with the molecular formula C11H13NO4 and a molecular weight of 223.23 g/mol . It is also known by its IUPAC name, N-(phenoxyacetyl)alanine This compound is characterized by the presence of a phenoxy group attached to an acetamido group, which is further connected to a propanoic acid moiety

Preparation Methods

The synthesis of 2-(2-Phenoxyacetamido)propanoic acid typically involves the reaction of phenoxyacetic acid with alanine in the presence of a coupling agent. One common method includes the use of dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the formation of the amide bond between phenoxyacetic acid and alanine . The reaction is usually carried out in an organic solvent such as dichloromethane under mild conditions to yield the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-(2-Phenoxyacetamido)propanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-(2-Phenoxyacetamido)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme-substrate interactions and protein-ligand binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Phenoxyacetamido)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can engage in hydrophobic interactions, while the acetamido and propanoic acid groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

2-(2-Phenoxyacetamido)propanoic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-[(2-phenoxyacetyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-8(11(14)15)12-10(13)7-16-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKMBJDLBNSHJLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)COC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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